molecular formula C18H35NO2 B12889967 4-Methyl-2-tridecyl-2-oxazoline-4-methanol CAS No. 93841-63-5

4-Methyl-2-tridecyl-2-oxazoline-4-methanol

Cat. No.: B12889967
CAS No.: 93841-63-5
M. Wt: 297.5 g/mol
InChI Key: NJFOAUTWTZYJGQ-UHFFFAOYSA-N
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Description

(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a tridecyl chain and a methanol group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The tridecyl chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole compounds.

Scientific Research Applications

(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tridecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol
  • (4-methyl-4H-1,2,4-triazol-3-yl)methanol
  • (3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)methanol

Uniqueness

(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This feature differentiates it from other oxazole derivatives and influences its solubility, stability, and biological activity.

Properties

CAS No.

93841-63-5

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(4-methyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-19-18(2,15-20)16-21-17/h20H,3-16H2,1-2H3

InChI Key

NJFOAUTWTZYJGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(CO1)(C)CO

Origin of Product

United States

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